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molecular formula C10H7NO4 B8776566 Tyrphostin AG30

Tyrphostin AG30

Cat. No. B8776566
M. Wt: 205.17 g/mol
InChI Key: CJMWBHLWSMKFSM-UHFFFAOYSA-N
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Patent
US05514711

Procedure details

To 2N aqueous sodium hydroxide solution (175 ml, 350 mmol) heated at 60° C. were added cyanoacetic acid (7.2 g, 86.7 mmol) and 3, 4-dihydroxybenzaldehyde (12.0 g, 86.9 mmol), and the resulting mixture was stirred for 30 minutes. The reaction mixture was allowed to cool at room temperature and gradually mixed with dilute hydrochloric acid until the reaction mixture became acidic. The product was filtered and dried to give α-cyano-3, 4-dihydroxycinnamic acid (hereinafter referred to as "Compound A" (10.0 g, 56% in yield).
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4].[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[OH:18])[CH:13]=O.Cl>>[C:3]([C:5](=[CH:13][C:12]1[CH:15]=[CH:16][C:17]([OH:18])=[C:10]([OH:9])[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC(=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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